molecular formula C19H24FN3O6 B561620 Norfloxacin lactate CAS No. 97867-34-0

Norfloxacin lactate

Cat. No. B561620
CAS RN: 97867-34-0
M. Wt: 409.414
InChI Key: AYEXIHJJZPTXSS-UHFFFAOYSA-N
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Description

Norfloxacin is an antibiotic in a group of drugs called fluoroquinolones . It fights bacteria in the body and is used to treat different bacterial infections of the prostate or urinary tract (bladder and kidneys). Norfloxacin is also used to treat gonorrhea .


Synthesis Analysis

A new norfloxacin–saccharin cocrystal and a cocrystal–solvate were synthesized through the mechanochemical method (neat and liquid-assisted grinding), and the characterization was performed by thermal analysis (TG–DTA, DSC and DSC microscopy), infrared vibrational spectroscopy and powder X-ray diffraction . Another study synthesized norfloxacin analogues and characterized them using spectroscopic methods such as FT-IR, NMR (1H and 13C), and Mass spectroscopy .


Molecular Structure Analysis

The chemical formula of Norfloxacin lactate is C19H24FN3O6, with an exact mass of 409.16 and a molecular weight of 409.410 .


Chemical Reactions Analysis

A study developed an airlift-electrocoagulation (AL-EC) reactor to remove norfloxacin from water. The possible removal mechanism was proposed based on flocs characterization and intermediates analysis .


Physical And Chemical Properties Analysis

The surface of microplastics (MPs) after aging had cracked and become rougher. The aged PLA was the most changed among the three kinds of aged MPs, and its specific surface area, equilibrium, and saturated adsorption capacity of aged PLA reached 15.826 m2/g, 1.184 mg/g, and 15.241 mg/g, respectively .

Scientific Research Applications

Wastewater Treatment

Norfloxacin lactate is used in the field of wastewater treatment. It is one of the antibiotics that end up in wastewater and pose a threat of developing antibacterial resistance . The decomposition of Norfloxacin lactate is achieved through visible light photocatalysis . This method is effective for eliminating different organic wastes, including antibiotics .

Photocatalytic Degradation

Norfloxacin lactate is also involved in research related to photocatalytic degradation. Specifically, it has been studied in the context of ZnxCd (1-x)S/g-C3N4 composites in water . The photocatalytic degradation of Norfloxacin under visible light has been found to be effective, with the best photolytic degradation rate reaching 89.8% .

Spectrophotometric Assay

A selective method has been developed for the determination of Norfloxacin lactate by Spectrophotometric method . This method is simple, with high sensitivity and selectivity, and has a recovery value of 102.05% for Norfloxacin lactate .

Surface-Enhanced Raman Scattering (SERS)

Norfloxacin lactate has been used in the field of Surface-enhanced Raman scattering (SERS). SERS is a highly sensitive technique used in various fields, and Norfloxacin lactate has been monitored using this technique in the environmental field .

Antibiotic Resistance Research

Norfloxacin lactate, being an antibiotic, is used in research related to antibiotic resistance. Its presence in wastewater and the environment can lead to the development of resistant bacteria .

Environmental Monitoring

Due to its widespread use and potential environmental impact, Norfloxacin lactate is often used as a target compound in environmental monitoring studies . Its presence and concentration in various environmental matrices can provide valuable information about antibiotic use and disposal practices.

Mechanism of Action

Target of Action

Norfloxacin lactate, a fluoroquinolone antibiotic, primarily targets bacterial enzymes known as DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Norfloxacin lactate acts by inhibiting the activity of DNA gyrase and topoisomerase IV . It binds to these enzymes, blocking bacterial DNA replication by preventing the untwisting required to replicate one DNA double helix into two . Notably, norfloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process, leading to the death of the bacteria . This action affects the biochemical pathways involved in bacterial DNA replication, transcription, repair, and recombination .

Pharmacokinetics

Norfloxacin exhibits a bioavailability of 30 to 40% . It is metabolized in the liver and has an elimination half-life of 3 to 4 hours . The drug is excreted through renal and fecal routes . These ADME properties impact the bioavailability of norfloxacin, determining its effectiveness in treating infections.

Result of Action

The molecular effect of norfloxacin’s action is the inhibition of bacterial DNA replication, leading to the death of the bacteria . On a cellular level, this results in the effective treatment of infections caused by susceptible bacteria .

Action Environment

Environmental factors can influence the action of norfloxacin lactate. For instance, the presence of microplastics in the water environment can enhance the adsorption capacity of norfloxacin, promoting its carrier effect . Additionally, compound types, species, and environmental pH, strength, and species of cation can influence the bioaccumulation, metabolism, and toxicity of norfloxacin in aquatic organisms .

Safety and Hazards

Norfloxacin may cause swelling or tearing of a tendon, especially in the Achilles’ tendon of the heel. This effect may be more likely to occur if you are over 60, if you take steroid medication, or if you have had a kidney, heart, or lung transplant .

Future Directions

Norfloxacin and its analogues have been screened for drug-likeness using molinspiration chemoinformatics software, and found that only (I–IV) and (VI), were possessed the bioactivity score in the zone of an active drug molecule . This suggests potential future directions for the development of Norfloxacin and its analogues.

properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3.C3H6O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;1-2(4)3(5)6/h7-9,18H,2-6H2,1H3,(H,22,23);2,4H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEXIHJJZPTXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norfloxacin lactate

CAS RN

97867-34-0
Record name Norfloxacin lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97867-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norfloxacin lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097867340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORFLOXACIN LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU3OE7CPD0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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